N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Description
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a pyrazolopyridine derivative characterized by a fused bicyclic heteroaromatic system with methyl substituents at positions 4 and 6 of the pyridine ring and an acetamide group at position 3 of the pyrazole moiety. Its molecular formula is C₁₀H₁₂N₄O (MW: 204.23 g/mol), with a purity typically exceeding 90% in synthesized batches .
Synthesis: The compound is synthesized by refluxing 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with acetic anhydride for 4 hours, yielding 89% of the product after crystallization from ethanol . Key spectral data include:
Properties
IUPAC Name |
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-5-4-6(2)11-9-8(5)10(14-13-9)12-7(3)15/h4H,1-3H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZVUGTYQLLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through the cyclization of appropriate precursors.
Acetamide Substitution: The acetamide group is introduced by reacting the pyrazolopyridine intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Oxidation and Ring Functionalization
The pyrazolo[3,4-b]pyridine core undergoes oxidation at the pyridine ring’s C4 position under controlled conditions . For example:
Mechanistic Insight:
-
Electrophilic attack at C4 forms an epoxide intermediate, followed by hydroxylation .
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The methyl groups at C4/C6 sterically hinder reactions at adjacent positions, directing oxidation to C4.
Cyclocondensation Reactions
The compound participates in cyclocondensation with α,β-unsaturated carbonyl systems to form fused heterocycles. For instance:
Conditions:
Diazotization and Coupling
The 3-amino precursor (2 ) can be diazotized and coupled with active methylene compounds (e.g., ethyl acetoacetate) to form triazine derivatives :
Key Observations:
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Ultrasonic irradiation reduces reaction time from 12 hr to 2 hr .
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Electron-withdrawing groups on the pyridine ring enhance coupling efficiency .
Hydrolysis and Degradation
Under strong acidic or basic conditions, the acetamide group hydrolyzes to regenerate the 3-amine:
Kinetics:
Electrophilic Substitution
The pyridine ring undergoes nitration and sulfonation at C5 (para to the pyrazole ring) :
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro derivative | 65% |
| Sulfonation | SO₃/DMSO | 5-Sulfo derivative | 58% |
Regioselectivity: Directed by the electron-donating methyl groups and the pyrazole ring’s electron-withdrawing effect .
Metal Coordination
The nitrogen-rich structure acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺):
Properties:
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Stability Constant (): 8.2 ± 0.3 (pH 7.4)
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Application: Potential catalyst in oxidation reactions.
Biological Activation Pathways
In pharmacological contexts, the compound undergoes enzymatic hydrolysis (e.g., amidases) to release the active 3-amine metabolite :
Key Metabolites:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways, making these compounds potential candidates for antibiotic development .
1.2 Anti-inflammatory Properties
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide has been investigated for its anti-inflammatory effects. In a study assessing various pyrazolo derivatives, it was found that specific modifications to the pyrazolo ring can enhance anti-inflammatory activity while reducing ulcerogenic effects compared to standard treatments like Diclofenac . This suggests a promising avenue for developing safer anti-inflammatory medications.
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often focus on forming the pyrazolo core followed by acylation reactions to introduce the acetamide group. Various reaction conditions can be optimized to improve yield and purity, which is crucial for subsequent biological evaluations .
2.2 Structural Characterization
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular dynamics and interactions of the compound in biological systems .
Case Studies
3.1 Pharmacological Evaluations
In pharmacological studies, compounds derived from this compound have been evaluated for their efficacy in various disease models. For example, a study focusing on pyrazolo derivatives demonstrated their potential as anti-cancer agents through mechanisms involving apoptosis induction in cancer cell lines .
3.2 Toxicological Assessments
Toxicity assessments are critical in evaluating new drug candidates. Research has shown that certain derivatives exhibit lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a safer therapeutic window for clinical applications .
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. Below is a detailed comparison of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolopyridine Derivatives
Key Findings :
Structural Influence on Activity: The acetamide group in the target compound may enhance solubility compared to analogs with ester (e.g., compound 2) or cyano substituents (e.g., compound 11) .
Synthetic Efficiency :
- Ultrasonic irradiation significantly improves yields (e.g., 4a-d from 70–79% to 87–93%) compared to conventional reflux methods .
- Diazotization methods (e.g., compound 11 ) enable complex heterocyclic couplings but require precise temperature control .
Contradictions and Limitations :
Biological Activity
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- InChIKey : CMSUKWHWNLICEI-UHFFFAOYSA-N
This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been extensively studied for various biological activities, including anti-inflammatory and anticancer effects.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (glioma), and 42.30 µM against NCI-H460 (lung cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its anticancer effects involves modulation of key signaling pathways:
- Cyclin-dependent Kinases (CDKs) : Compounds in this class have shown potent inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively . This inhibition is crucial for cell cycle regulation and has therapeutic implications in cancer treatment.
3. Anti-inflammatory Effects
Beyond its anticancer properties, pyrazolo[3,4-b]pyridine derivatives have also been recognized for their anti-inflammatory activities:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that these compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology.
Case Study 2: Mechanistic Insights
In vitro assays revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis upon treatment with this compound.
Q & A
Q. Advanced
- In vitro assays : Use MTT assays on H1299 lung cancer cells (24–72 hr exposure, 10–100 µM dose range). Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Molecular docking : Employ AutoDock Vina to predict binding to EGFR/HER2 (PDB ID: 1M17). Validate with comparative analysis against known inhibitors (e.g., gefitinib).
- SAR studies : Introduce substituents (e.g., thiophene, isoxazole) to modulate LogP and steric bulk. Monitor cytotoxicity shifts; e.g., 4-methoxyphenyl groups enhance activity .
How can hydrogen bonding patterns influence the crystallographic refinement of this compound?
Advanced
Hydrogen bonds (e.g., N–H···O=C) stabilize crystal packing and guide refinement in SHELXL. High-resolution data (<1.0 Å) enables anisotropic displacement parameter modeling. For twinned crystals, apply TWIN/BASF commands. Graph set analysis (e.g., R₂²(8) motifs) identifies recurring interactions. Restrain bond distances (2.8–3.2 Å) and validate with R₁ < 5% and wR₂ < 12%. Disordered regions require PART/SUMP constraints .
What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign pyrazole C–H (δ7.8–8.2) and acetamide carbonyl (δ170–175).
- IR : Detect amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands.
- Mass spectrometry : Confirm molecular ions (e.g., [M+H]⁺ for hydrazide intermediates at m/z 278.15).
- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane) .
What strategies are employed to resolve contradictions in biological activity data across different studies?
Q. Advanced
- Assay standardization : Use identical cell lines (e.g., ATCC-certified H1299) and serum concentrations (10% FBS).
- Orthogonal validation : Pair cytotoxicity assays with Western blotting (e.g., EGFR phosphorylation inhibition).
- Meta-analysis : Apply Z-score normalization to compare IC₅₀ values from disparate studies.
- Computational modeling : CoMFA or QSAR identifies substituent effects (e.g., electron-withdrawing groups reduce activity) .
How are metal complexes of this compound synthesized and evaluated for antioxidant activity?
Advanced
React the acetamide with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at 60°C. Characterize complexes via UV-Vis (d–d transitions at ~600 nm for Cu) and ESR. Antioxidant activity is assessed via DPPH radical scavenging (IC₅₀ 25–50 µM) and FRAP assays. Coordination through the pyridinic nitrogen enhances activity compared to free ligands .
What computational tools are used to predict the ADMET properties of this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
